NNMT Binding Affinity: ~136-Fold Improvement Over the Prototypical Substrate-Mimetic Inhibitor 1-Methylquinolinium (1-MQ)
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate demonstrates a Ki of 89 nM against recombinant human NNMT in a fluorescence-based biochemical assay . In contrast, the widely used substrate-mimetic NNMT inhibitor 1-methylquinolinium (1-MQ) exhibits a Ki of 12.1 ± 3.1 µM under comparable assay conditions . This represents an approximately 136-fold superior binding affinity (89 nM vs. 12,100 nM), enabling substantially lower working concentrations.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | 1-Methylquinolinium (1-MQ): Ki = 12.1 ± 3.1 µM (12,100 nM) |
| Quantified Difference | ~136-fold greater binding affinity (89 nM vs. 12,100 nM) |
| Conditions | Recombinant N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3); fluorescence-based detection of 1-methylquinolinium reduction using quinoline as substrate in the presence of S-adenosylmethionine (SAM); measurements taken every 27 seconds for 5.5 minutes. |
Why This Matters
The 136-fold affinity advantage means that target engagement can be achieved at nanomolar rather than micromolar concentrations, reducing the likelihood of off-target effects, minimizing compound consumption per experiment, and improving the signal-to-noise ratio in cellular NNMT inhibition assays.
- [1] BindingDB Entry BDBM50247634 (CHEMBL4067973). Ki = 89 nM against human NNMT. Assay: ChEMBL_1913750 (CHEMBL4416333). View Source
- [2] Table 1: Inhibitors of NNMT. In: Nicotinamide N-methyltransferase (NNMT): An emerging therapeutic target. Signal Transduction and Targeted Therapy (Nature). Ki of 1-MQ = 12.1 ± 3.1 µM. View Source
